2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
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Description
“2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid” is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of pyridine, an aromatic heterocyclic organic compound.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D or 3D model . The 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis of Functional Derivatives
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and its derivatives are crucial in the synthesis of various functional compounds. One example includes the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in creating antagonists for platelet fibrinogen receptors, showcasing its importance in medicinal chemistry (Zhong et al., 1999). Similarly, the compound plays a role in synthesizing functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions, indicating its versatility in creating pharmacologically relevant structures (Sun et al., 2011).
Advancements in Organic Synthesis Techniques
Research has also led to the development of novel organic synthesis techniques using this compound derivatives. For instance, the synthesis of heavily substituted 2-aminopyridines via the displacement of a 6-methylsulfinyl group showcases the compound's utility in organic synthesis and the exploration of new reaction pathways (Teague, 2008).
Development of New Ligands and Coordination Chemistry
The compound is also instrumental in coordination chemistry, where derivatives such as pyridine-2-(3′-mercaptopropanoic acid)-N-oxide have been studied for their unique properties and potential applications in creating new materials and catalysts (Ramasubramanian et al., 2007). Furthermore, the exploration of 2,6-bis(pyrazolyl)pyridines and related ligands as versatile terpyridine analogues highlights the ongoing interest in expanding the toolbox of coordination chemists and the development of luminescent compounds for biological sensing (Halcrow, 2005).
Environmental and Analytical Applications
Finally, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been identified as a new ion-pairing reagent for the separation and determination of metal ions, demonstrating the compound's applicability beyond organic synthesis and into analytical and environmental chemistry. This showcases its potential in improving methods for the analysis of environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,8(12)13)11-7-5-3-4-6-10-7/h3-6H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWFOKMJCNTDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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